3-Phenanthrol
3-Phenanthrol
3-phenanthrol is a phenanthrol.
3-Hydroxyphenanthrene, also known as 3-phenanthrenol, belongs to the class of organic compounds known as phenanthrols. Phenanthrols are compounds containing a phenanthrene (or its hydrogenated derivative) to which a hydroxyl group is attached. 3-Hydroxyphenanthrene is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Hydroxyphenanthrene has been primarily detected in urine. Within the cell, 3-hydroxyphenanthrene is primarily located in the membrane (predicted from logP).
3-Hydroxyphenanthrene, also known as 3-phenanthrenol, belongs to the class of organic compounds known as phenanthrols. Phenanthrols are compounds containing a phenanthrene (or its hydrogenated derivative) to which a hydroxyl group is attached. 3-Hydroxyphenanthrene is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Hydroxyphenanthrene has been primarily detected in urine. Within the cell, 3-hydroxyphenanthrene is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
605-87-8
VCID:
VC0023604
InChI:
InChI=1S/C14H10O/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9,15H
SMILES:
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)O
Molecular Formula:
C14H10O
Molecular Weight:
194.23 g/mol
3-Phenanthrol
CAS No.: 605-87-8
Reference Standards
VCID: VC0023604
Molecular Formula: C14H10O
Molecular Weight: 194.23 g/mol
CAS No. | 605-87-8 |
---|---|
Product Name | 3-Phenanthrol |
Molecular Formula | C14H10O |
Molecular Weight | 194.23 g/mol |
IUPAC Name | phenanthren-3-ol |
Standard InChI | InChI=1S/C14H10O/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9,15H |
Standard InChIKey | NGPOABOEXMDQBT-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)O |
Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)O |
Description | 3-phenanthrol is a phenanthrol. 3-Hydroxyphenanthrene, also known as 3-phenanthrenol, belongs to the class of organic compounds known as phenanthrols. Phenanthrols are compounds containing a phenanthrene (or its hydrogenated derivative) to which a hydroxyl group is attached. 3-Hydroxyphenanthrene is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Hydroxyphenanthrene has been primarily detected in urine. Within the cell, 3-hydroxyphenanthrene is primarily located in the membrane (predicted from logP). |
Synonyms | 3-Phenanthrenol; 3-Hydroxyphenanthrene; NSC 30984; |
PubChem Compound | 95724 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume